Tetraethylammonium trifluoromethanesulfonate

Description

The exact mass of the compound Tetraethylammonium trifluoromethanesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZYNDBTWXJXKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189452 | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35895-69-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetraethylammonium Trifluoromethanesulfonate

This guide offers an in-depth exploration of the physical properties of tetraethylammonium trifluoromethanesulfonate, a quaternary ammonium salt with significant applications in electrochemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the compound's characteristics, methodologies for their determination, and insights into their relevance in practical applications.

Introduction: The Versatility of this compound

This compound, often abbreviated as [TEA][OTf], belongs to the class of organic salts. It is composed of a tetraethylammonium cation ((C₂H₅)₄N⁺) and a trifluoromethanesulfonate anion (CF₃SO₃⁻). This unique combination of a bulky, symmetric cation and a non-coordinating, stable anion imparts a range of desirable properties, making it a valuable tool in various scientific domains.

Its primary applications stem from its utility as a non-oxidizing supporting electrolyte in electrochemical studies and as a phase-transfer catalyst in organic synthesis.[1] In electrochemistry, its wide electrochemical window and good ionic conductivity are highly advantageous.[2] As a phase-transfer catalyst, it facilitates the reaction between reactants present in different immiscible phases, thereby enhancing reaction rates and yields.[3] Understanding the fundamental physical properties of [TEA][OTf] is paramount for optimizing its performance in these and other emerging applications.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is the bedrock of its successful application. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Tetraethylammonium Triflate, Trifluoromethanesulfonic acid tetraethylammonium salt | [1][4] |

| CAS Number | 35895-69-3 | [1][4] |

| Molecular Formula | C₉H₂₀F₃NO₃S | [1][4] |

| Molecular Weight | 279.32 g/mol | [1][4] |

| Appearance | White to off-white or pale yellow crystalline solid | |

| Melting Point | 161-163 °C | |

| Solubility | Soluble in polar organic solvents like acetonitrile (0.1 g/mL), alcohols, and ketones. Insoluble in non-polar solvents like alkanes. | [5] |

| Density | ~1.3–1.4 g/cm³ | [2] |

In-Depth Analysis of Key Physical Properties

Crystalline Structure and Morphology

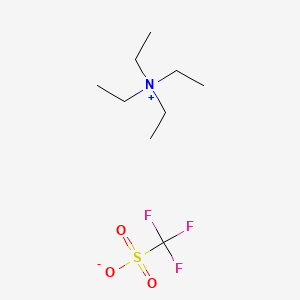

The following diagram illustrates the ionic pairing of the tetraethylammonium cation and the trifluoromethanesulfonate anion.

Caption: Ionic structure of this compound.

Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the reported melting point is in the range of 161-163 °C. This relatively high melting point indicates strong ionic interactions within the crystal lattice. The sharpness of the melting range is a good indicator of the compound's purity; impurities tend to depress and broaden the melting range.[7]

Solubility Profile

The solubility of this compound is a critical parameter for its application. It is soluble in polar organic solvents such as acetonitrile, alcohols, and ketones, which is consistent with its ionic nature.[5] Conversely, it is insoluble in non-polar solvents like alkanes.[5] This differential solubility is the basis for its use as a phase-transfer catalyst, where it can transport anions from an aqueous or polar phase into a non-polar organic phase where the reaction with an organic substrate occurs.

Density

The density of solid this compound is reported to be approximately 1.3–1.4 g/cm³.[2] This value is useful for various calculations, including determining the volume occupied by a given mass of the substance and for quality control purposes.

Experimental Protocols for Property Determination

The following sections detail standardized, field-proven methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. This method relies on the visual observation of the phase change from solid to liquid as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of about 3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting point.[7] For an accurate measurement, the heating rate should be slow (around 1 °C per minute) near the expected melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the final melting point. The melting point is reported as a range.

Caption: Workflow for melting point determination.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., acetonitrile) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or overhead shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]

-

Concentration Measurement: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per unit volume of the solvent (e.g., in g/mL).

Determination of Density

The density of the solid can be determined using the gas displacement method with a gas pycnometer, which is a non-destructive technique suitable for powders.[10]

Methodology:

-

Sample Preparation: A known mass of the dry this compound powder is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument uses an inert gas (typically helium) to determine the volume of the solid by measuring the pressure change when the gas is expanded from a reference chamber into the sample chamber.[10]

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Spectroscopic Characterization

Spectroscopic data provides valuable information about the molecular structure and purity of the compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can confirm the structure of the tetraethylammonium cation. The ¹H NMR spectrum would show characteristic signals for the ethyl protons, while the ¹³C NMR would show signals for the ethyl carbons.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the trifluoromethanesulfonate anion, including strong bands for the S=O and C-F stretching vibrations.[4]

Conclusion

The physical properties of this compound, including its crystalline nature, melting point, solubility profile, and density, are integral to its functionality as a supporting electrolyte and phase-transfer catalyst. A comprehensive understanding of these properties, coupled with standardized methods for their determination, is essential for researchers and scientists to effectively utilize this versatile compound in their work. The methodologies and data presented in this guide provide a solid foundation for the application and further investigation of this compound in various fields of chemical science.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776566, Tetraethylammonium trifluoromethanesulphonate. Retrieved from [Link]

-

RoCo Global. (n.d.). Triethylammonium trifluoromethanesulfonate, >99%. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Density measurement of solids. Retrieved from [Link]

-

CUNY. (n.d.). Measurement of Density. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Bourque, J. L., & Baines, K. M. (2016). Tetramethylammonium trifluoromethanesulfonate.

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015, February 11). Can someone suggest a reliable method for measuring solubility of ionic liquid in water?. Retrieved from [Link]

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

ChemBK. (n.d.). TETRAETHYLAMMONIUM TRIFLUOROMETHANESULPHONATE. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. roco.global [roco.global]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. youtube.com [youtube.com]

- 9. materialneutral.info [materialneutral.info]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

Tetraethylammonium trifluoromethanesulfonate chemical structure and CAS number.

An In-Depth Technical Guide to Tetraethylammonium Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Introduction

This compound is a quaternary ammonium salt that has garnered significant attention in various scientific fields.[1][2][3] Comprising a tetraethylammonium cation and a non-coordinating trifluoromethanesulfonate (triflate) anion, this compound exhibits a unique combination of properties, including high thermal stability, a wide electrochemical window, and solubility in polar organic solvents.[4][5] These characteristics make it an invaluable tool for researchers and professionals in organic synthesis, electrochemistry, and materials science.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols, tailored for a scientific audience.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

-

Compound Name: this compound

-

Synonyms: Tetraethylammonium triflate, Trifluoromethanesulfonic acid tetraethylammonium salt[2][6]

-

Linear Formula: (C₂H₅)₄N(CF₃SO₃)[8]

The structure consists of a central nitrogen atom bonded to four ethyl groups, resulting in a positively charged cation. This is ionically bonded to the trifluoromethanesulfonate anion.

Caption: Ionic structure of this compound.

Physicochemical Properties

The utility of this salt in various applications is a direct result of its distinct physical and chemical properties. These are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystals/powder | [1][2] |

| Melting Point | 160 - 163 °C | [1][2] |

| Solubility | Soluble in polar organic solvents (e.g., acetonitrile: 0.1 g/mL) | [2][4] |

| Storage Temperature | Room temperature, under inert gas; 2-8°C, sealed, away from moisture | [1][2] |

| EC Number | 252-781-4 | [7][8] |

| Beilstein Registry No. | 4057452 | [2] |

Synthesis and Purification

Synthetic Routes

This compound is typically prepared through straightforward acid-base or quaternization reactions. One common laboratory-scale method involves the reaction of triethylamine with ethyl trifluoromethanesulfonate.[9] This is an example of the Menshutkin reaction, where a tertiary amine is alkylated to form a quaternary ammonium salt.

An alternative route involves the neutralization of tetraethylammonium hydroxide with trifluoromethanesulfonic acid. This method is highly efficient and yields the salt and water as the only byproduct, simplifying purification.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 35895-69-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. roco.global [roco.global]

- 6. scbt.com [scbt.com]

- 7. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. テトラエチルアンモニウムトリフルオロメタンスルホナート ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of Tetraethylammonium Trifluoromethanesulfonate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tetraethylammonium trifluoromethanesulfonate (TEA-OTf), an important quaternary ammonium salt with diverse applications in electrochemistry, organic synthesis, and materials science.[1][2] This document delves into the fundamental physicochemical properties of TEA-OTf, the theoretical principles governing its dissolution in various organic media, and presents a consolidated table of its solubility in common solvents. Furthermore, a detailed, self-validating experimental protocol for solubility determination is provided, aimed at ensuring accuracy and reproducibility in research and development settings. This guide is intended for researchers, chemists, and drug development professionals who utilize or are exploring the applications of this versatile compound.

Introduction: Understanding this compound

This compound, often abbreviated as TEA-OTf or [TEA][OTf], is an organic salt composed of a tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a trifluoromethanesulfonate (triflate) anion ([CF₃SO₃]⁻). Its unique combination of a bulky, symmetric quaternary ammonium cation and a non-coordinating, highly stable triflate anion imparts valuable properties, including high thermal stability, a wide electrochemical window, and notable solubility in a range of organic solvents.[3] These characteristics make it a preferred choice as a supporting electrolyte in electrochemical studies, a phase-transfer catalyst in organic reactions, and a component in the formulation of ionic liquids.[1][4][5]

Key Physicochemical Properties:

Theoretical Principles of Solubility

The solubility of an ionic compound like TEA-OTf in an organic solvent is governed by the principle of "like dissolves like." This maxim is dictated by the thermodynamics of dissolution, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This is achieved through a complex interplay of intermolecular forces between the solute and solvent.

-

Ion-Dipole Interactions: Polar solvents possess permanent dipoles that can effectively solvate the tetraethylammonium cation and the triflate anion. The positive end of the solvent dipole orients towards the triflate anion, while the negative end orients towards the tetraethylammonium cation. This electrostatic interaction is the primary driving force for dissolution in polar media.

-

Solvent Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion, facilitating their separation and solvation. Therefore, TEA-OTf is expected to exhibit higher solubility in polar solvents like acetonitrile, DMSO, and alcohols, and poor solubility in non-polar solvents such as alkanes.[7]

-

The Role of the Ions:

-

Tetraethylammonium Cation ([TEA]⁺): The relatively large size and non-polar alkyl chains of the [TEA]⁺ cation contribute to its solubility in solvents of moderate polarity.

-

Triflate Anion ([OTf]⁻): The triflate anion is a large, charge-delocalized, and weakly coordinating anion. This delocalization of the negative charge reduces the lattice energy of the salt, making it easier for solvent molecules to overcome the ionic bonds and dissolve the compound.

-

Conceptual Diagram of Solute-Solvent Interactions

The following diagram illustrates the fundamental interactions between TEA-OTf ions and different types of solvent molecules.

Caption: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation of Vials: Add an excess amount of TEA-OTf to several glass vials.

-

Causality: Using excess solid ensures that the solution becomes saturated and remains so even with slight temperature fluctuations. Running multiple replicates (e.g., n=3) is crucial for statistical validation.

-

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial and seal tightly.

-

Equilibration: Place the vials in the temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility. [8]4. Settling Phase: Stop the agitation and allow the vials to rest in the temperature bath for at least 4-6 hours.

-

Causality: This allows the undissolved solid to settle completely, preventing it from being drawn into the sample aliquot.

-

-

Sampling: Withdraw a sample (e.g., 1-2 mL) from the clear supernatant using a syringe. The syringe and filter should be pre-equilibrated to the bath temperature.

-

Causality: Using a non-isothermal syringe can cause the solute to either precipitate or dissolve further upon contact, skewing the result. The filter removes any suspended microcrystals.

-

-

Mass Measurement 1 (Saturated Solution): Dispense the filtered aliquot into a pre-weighed (tared) vial, seal it, and immediately record the total mass. This gives the mass of the saturated solution (m_solution).

-

Solvent Evaporation: Remove the solvent from the vial. This is typically done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid any degradation of the salt.

-

Mass Measurement 2 (Dry Solute): Once all the solvent is removed, dry the vial containing the solid residue to a constant mass. Record the final mass. This gives the mass of the dissolved TEA-OTf (m_solute).

-

Self-Validation: "Constant mass" is achieved when two consecutive weighings (e.g., 4 hours apart) are within the tolerance of the analytical balance (e.g., ±0.0002 g). This validates that all solvent has been removed.

-

-

Calculation:

-

Mass of the solvent: m_solvent = m_solution - m_solute

-

Solubility (S): S (g/100 g solvent) = (m_solute / m_solvent) * 100

-

Factors Influencing Solubility & Practical Considerations

-

Temperature: For most salt-solvent systems, solubility is an endothermic process, meaning it increases with temperature. However, this relationship must be determined empirically.

-

Purity of Components: Impurities in either the TEA-OTf or the solvent can significantly alter solubility. Water is a common impurity in organic solvents and can have a pronounced effect due to its high polarity.

-

Material Handling: TEA-OTf is described as an irritant to the skin, eyes, and respiratory system. [7]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [7]

Conclusion

This compound is a valuable salt whose utility is intrinsically linked to its solubility characteristics. It exhibits high solubility in polar organic solvents, particularly polar aprotic media like acetonitrile, and is insoluble in non-polar solvents. This behavior is well-explained by fundamental principles of intermolecular forces. For applications requiring precise concentrations, the isothermal gravimetric method provides a reliable and self-validating means of determining its solubility. This guide provides the theoretical and practical framework necessary for scientists to confidently and accurately work with this compound.

References

-

PubChem. (n.d.). Tetraethylammonium trifluoromethanesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). TETRAETHYLAMMONIUM TRIFLUOROMETHANESULPHONATE. Retrieved from [Link]

-

ResearchGate. (2014, January 9). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. Retrieved from [Link]

-

RoCo Global. (n.d.). Triethylammonium trifluoromethanesulfonate, >99%. Retrieved from [Link]

-

Ready To Ship. (n.d.). This compound - Hot Selling. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. roco.global [roco.global]

- 4. This compound | 35895-69-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

Thermal stability and decomposition temperature of tetraethylammonium trifluoromethanesulfonate.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylammonium Trifluoromethanesulfonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound (Et₄N-OTf), a quaternary ammonium salt with significant applications in organic synthesis and electrochemistry. For researchers, scientists, and drug development professionals, understanding the thermal limits of this compound is paramount for ensuring experimental reproducibility, process safety, and the integrity of results. This document synthesizes physicochemical data, outlines authoritative analytical methodologies for thermal characterization, and offers field-proven insights into the interpretation of thermal analysis data.

Introduction: The Role of this compound in Modern Chemistry

This compound, a white crystalline solid, is a versatile chemical tool. Its utility stems from the unique combination of a bulky, non-coordinating tetraethylammonium cation and a highly stable trifluoromethanesulfonate (triflate) anion. This structure makes it an excellent phase-transfer catalyst, facilitating reactions between immiscible phases, and a reliable supporting electrolyte in various electrochemical systems due to its wide electrochemical window and ionic conductivity.[1][2] In pharmaceutical and agrochemical development, its role as a catalyst can enhance reaction rates and improve yields, making it a valuable asset in complex synthetic pathways.[1]

However, the efficacy of Et₄N-OTf is intrinsically linked to its stability under operational conditions, particularly temperature. Thermal degradation can lead to the formation of impurities, loss of catalytic activity, and potentially hazardous conditions. Therefore, a thorough understanding of its thermal decomposition temperature is not merely academic but a critical prerequisite for its safe and effective application.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is essential for its practical use. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 35895-69-3 | [3][4] |

| Molecular Formula | C₉H₂₀F₃NO₃S | [1][4] |

| Molecular Weight | 279.32 g/mol | [1][3] |

| Appearance | White to off-white crystals or powder | [1][5] |

| Melting Point | 160 - 163 °C | [1][5][6] |

| Decomposition Temp. | Not explicitly defined; requires empirical analysis (See Sec. 3) | |

| Solubility | Soluble in polar organic solvents like acetonitrile | [5][7] |

The melting point of 160-163 °C represents the first critical thermal threshold.[1][6] Above this temperature, the compound exists as a molten salt. While stable at its melting point, the onset of thermal decomposition typically occurs at higher temperatures. Determining this upper limit requires specialized analytical techniques.

Authoritative Methodology for Thermal Stability Assessment

To rigorously define the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques. They provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the primary method for determining decomposition temperature. It measures the change in a sample's mass as it is heated over time. A loss of mass indicates a volatilization or decomposition event. The choice of atmosphere (inert vs. oxidative) is critical. An inert atmosphere (e.g., Nitrogen) reveals the inherent thermal stability of the molecule itself, while an oxidative atmosphere (e.g., Air or Oxygen) shows its stability in the presence of an oxidant, which often lowers the decomposition temperature. For determining the intrinsic stability limit for most applications, an inert atmosphere is the standard choice.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8] It is primarily used to identify phase transitions such as melting (an endothermic event) and crystallization (an exothermic event).[8] While TGA is superior for quantifying decomposition, DSC can detect the energetic signature of decomposition, which can be either endothermic or exothermic, and often follows immediately after melting. A DSC scan can corroborate the melting point and provide a qualitative indication of post-melting thermal events.[9]

Experimental Protocol: Determining Thermal Decomposition

The following protocol details a self-validating system for the comprehensive thermal analysis of this compound.

Step 1: Sample Preparation and Instrument Setup

-

Sample Handling: Due to the hygroscopic nature of many quaternary ammonium salts, handle the sample in a low-humidity environment or a glove box to prevent moisture absorption, which can interfere with the analysis.[10]

-

TGA Sample: Accurately weigh 5-10 mg of the crystalline sample into a ceramic (alumina) or platinum TGA pan.

-

DSC Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. The sealed pan prevents mass loss from volatilization before decomposition, ensuring accurate heat flow measurements.

-

Instrument Purge: Purge the TGA and DSC instruments with the selected analysis gas (e.g., high-purity nitrogen at 20-50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

Step 2: Thermal Analysis Workflow

-

Initial DSC Scan (Melting Point Determination):

-

Equilibrate the DSC cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This range is chosen to clearly resolve the melting endotherm without risking significant decomposition within the sensitive DSC cell.

-

Record the heat flow to determine the onset and peak of the melting transition.

-

-

TGA Scan (Decomposition Analysis):

-

Equilibrate the TGA furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a controlled rate of 10 °C/min. This heating rate is a standard practice that balances resolution and experimental time.

-

Continuously record the sample mass as a function of temperature.

-

Step 3: Data Interpretation and Validation

-

Analyze the TGA Thermogram:

-

The onset decomposition temperature (T_onset) is the primary indicator of thermal stability. It is determined by finding the intersection of the tangent to the baseline before decomposition and the tangent to the curve at the point of maximum mass loss rate. This temperature represents the limit at which the material can be used without significant degradation.

-

The resulting curve will show a stable baseline (no mass loss) until the onset of decomposition, followed by a sharp drop in mass.

-

-

Analyze the Derivative (DTG) Curve:

-

Plot the first derivative of the TGA curve (d(mass)/dT). The peak of this curve indicates the temperature of the maximum rate of decomposition (T_peak).

-

-

Trustworthiness through Correlation: The T_onset from TGA should occur at a temperature significantly higher than the melting peak observed in the DSC analysis. An overlap or immediate succession of these events would indicate that the compound decomposes upon melting.

Visualization of Experimental Workflow

The logical flow for determining the thermal properties of this compound is illustrated below.

Caption: Logical workflow for the thermal analysis of Et₄N-OTf.

Decomposition Mechanism and Safety Considerations

While detailed studies on the specific decomposition products of this compound are not widely published, the degradation of quaternary ammonium salts typically proceeds via pathways involving the cleavage of the carbon-nitrogen bonds. The tetraethylammonium cation is expected to be the less stable component compared to the highly robust triflate anion.

Safety and Handling

-

Hazards: this compound is classified as a skin, eye, and respiratory irritant.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[3]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to protect it from moisture.[1][6][10]

Conclusion

This compound is a thermally stable salt up to its melting point of approximately 160-163 °C. The definitive upper-temperature limit for its use, however, is dictated by its thermal decomposition temperature, which must be determined empirically using thermogravimetric analysis. By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently establish the operational thermal limits for their specific applications. This ensures not only the safety and integrity of the experimental process but also the reliability and reproducibility of the results derived from using this versatile chemical compound.

References

-

Triethylammonium trifluoromethanesulfonate, >99% . RoCo Global. [Link]

-

TETRAETHYLAMMONIUM TRIFLUOROMETHANESULPHONATE . ChemBK. [Link]

-

Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S . PubChem. [Link]

-

DSC traces measured on heating of the investigated ionic liquids . ResearchGate. [Link]

-

Differential Scanning Calorimetry Analysis . Intertek. [Link]

-

Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base . MDPI. [Link]

-

(PDF) Tetramethylammonium trifluoromethanesulfonate . ResearchGate. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience . PubMed Central. [Link]

-

TGA Thermostep - THERMOGRAVIMETRIC ANALYZER . Eltra. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. roco.global [roco.global]

- 3. 三氟甲基磺酸四乙基铵 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 35895-69-3 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Differential Scanning Calorimetry Analysis [intertek.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Synthesis and Purification of Tetraethylammonium Trifluoromethanesulfonate for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium trifluoromethanesulfonate, often abbreviated as Et4NOTf, is a quaternary ammonium salt with significant utility across various scientific domains. Its applications range from a supporting electrolyte in electrochemical studies to a phase transfer catalyst in organic synthesis.[1][2][3] In the realm of drug development, its role as an ionic liquid can be pivotal in creating novel drug delivery systems and influencing reaction pathways.[4] The compound's desirable properties, such as high thermal stability and solubility in polar organic solvents, make it a valuable reagent for researchers.[5][6] This guide provides a detailed exploration of the synthesis and purification methodologies for obtaining high-purity this compound, essential for sensitive research and pharmaceutical applications.

Core Synthesis Methodologies

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. The two primary strategies discussed herein are salt metathesis and acid-base neutralization.[7][8]

Salt Metathesis: A Common and Versatile Approach

Salt metathesis, or double displacement, is a widely employed technique for the synthesis of ionic liquids.[9] This method involves the exchange of ions between two different salts, typically driven by the formation of an insoluble precipitate that can be easily removed from the reaction mixture.[9]

Causality Behind Experimental Choices: The selection of reactants is crucial for a successful metathesis reaction. The most common pathway involves the reaction of a tetraethylammonium halide (e.g., bromide or chloride) with a trifluoromethanesulfonate salt, such as silver trifluoromethanesulfonate or an alkali metal trifluoromethanesulfonate. The formation of an insoluble silver halide or alkali halide drives the reaction to completion, leaving the desired this compound in solution.

Experimental Protocol: Salt Metathesis Synthesis

Materials:

-

Tetraethylammonium bromide (Et4NBr)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Acetonitrile (anhydrous)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve tetraethylammonium bromide (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Reagent: In a separate flask, dissolve silver trifluoromethanesulfonate (1.0 eq.) in anhydrous acetonitrile. Slowly add the silver trifluoromethanesulfonate solution to the stirred tetraethylammonium bromide solution at room temperature.

-

Precipitation: A white precipitate of silver bromide (AgBr) will form immediately.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Filtration: Filter the mixture through a pad of Celite® to remove the insoluble silver bromide. Wash the filter cake with a small amount of anhydrous acetonitrile to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude this compound.

Acid-Base Neutralization: A Halide-Free Alternative

The acid-base neutralization method offers a direct route to this compound, avoiding the potential for halide contamination that can be a concern with the metathesis approach.[7] This method involves the reaction of a tetraethylammonium base with trifluoromethanesulfonic acid.

Causality Behind Experimental Choices: The key to this synthesis is the use of a strong base, tetraethylammonium hydroxide (Et4NOH), which reacts with the strong acid, trifluoromethanesulfonic acid (TfOH), in a classic neutralization reaction. The stoichiometry must be carefully controlled to ensure complete neutralization and avoid an excess of either reactant in the final product. The use of equimolar amounts of the acid and base results in the formation of the salt and water as the only byproduct, simplifying the purification process.[7]

Experimental Protocol: Acid-Base Neutralization Synthesis

Materials:

-

Tetraethylammonium hydroxide (Et4NOH) solution (concentration accurately determined)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

-

Ethanol

Procedure:

-

Titration (Optional but Recommended): Accurately determine the concentration of the tetraethylammonium hydroxide solution via titration with a standardized acid solution.[10][11]

-

Reaction Setup: In a beaker or flask, place the accurately measured volume of the tetraethylammonium hydroxide solution. Cool the solution in an ice bath.

-

Acid Addition: Slowly add an equimolar amount of trifluoromethanesulfonic acid dropwise to the stirred tetraethylammonium hydroxide solution. Monitor the pH of the solution throughout the addition, aiming for a final pH of ~7. Safety Note: Trifluoromethanesulfonic acid is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14][15][16]

-

Solvent Removal: Once the neutralization is complete, remove the water and any ethanol present by rotary evaporation to obtain the crude product.

Purification: Achieving High Purity for Demanding Applications

The purity of this compound is critical for its performance in sensitive applications. The primary method for purifying the crude product is recrystallization.

Causality Behind Experimental Choices: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[17][18] The choice of solvent is paramount; an ideal solvent will dissolve the compound readily at an elevated temperature but poorly at a lower temperature.[19] This differential solubility allows for the separation of the desired compound from impurities that remain dissolved in the cold solvent or are insoluble in the hot solvent. For this compound, a common and effective solvent system is a mixture of ethanol and ethyl acetate or isopropanol and diethyl ether.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (anhydrous)

-

Ethyl acetate (anhydrous)

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add ethyl acetate to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

-

Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of the recrystallization solvents to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR Spectroscopy | To confirm the structure of the tetraethylammonium cation. | A quartet and a triplet corresponding to the ethyl groups. |

| ¹⁹F NMR Spectroscopy | To confirm the presence of the trifluoromethanesulfonate anion. | A singlet corresponding to the CF₃ group. |

| Melting Point Analysis | To assess the purity of the compound. | A sharp melting point range close to the literature value (161-163 °C) indicates high purity.[2] |

| Elemental Analysis | To determine the elemental composition (C, H, N, S, F). | The experimental percentages should be in close agreement with the calculated theoretical values. |

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Et4NOTf.

Conclusion

The successful synthesis and purification of high-purity this compound are achievable through well-established chemical principles. Both salt metathesis and acid-base neutralization offer viable synthetic routes, with the latter providing a direct path to a halide-free product. Rigorous purification by recrystallization, followed by thorough characterization, is essential to ensure the quality required for advanced research and development applications. By understanding the causality behind the experimental choices and adhering to detailed protocols, researchers can confidently produce this versatile and valuable compound.

References

- Vertex AI Search. (n.d.). Understanding the Hazards and Safe Handling of Trifluoromethanesulfonic Acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%.

- Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid.

- ChemicalBook. (n.d.). This compound synthesis.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.

- Longdom Publishing. (2015). Ionic Liquids Synthesis – Methodologies.

- Royal Society of Chemistry. (n.d.). A facile and efficient route to hydrophilic ionic liquids through metathesis reaction performed in saturated aqueous solution. Green Chemistry.

- Iolitec. (2022). Safety Data Sheet.

- ACS Publications. (2022). Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. ACS Sustainable Chemistry & Engineering.

- ACS Publications. (2024). Salt Metathesis: An Ultimate Click Reaction. Precision Chemistry.

- RSC Publishing. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water....

- ChemBK. (2024). TETRAETHYLAMMONIUM TRIFLUOROMETHANESULPHONATE.

- Chem-Impex. (n.d.). This compound.

- National Institutes of Health. (n.d.). The Use of Supported Acidic Ionic Liquids in Organic Synthesis. PMC.

- ChemicalBook. (2025). This compound | 35895-69-3.

- ResearchGate. (n.d.). Titration results of basic ionic liquids | Download Table.

- MedChemExpress. (n.d.). This compound (Tetraethylammonium (trifluoromethanesulphonate)) | Biochemical Assay Reagent.

- PubChem. (n.d.). Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566.

- Sigma-Aldrich. (n.d.). This compound = 98.0 T 35895-69-3.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 35895-69-3 | SCBT.

- Longdom Publishing. (n.d.). Ionic Liquids Synthesis – Methodologies.

- Sigma-Aldrich. (n.d.). Sigma-aldrich this compound.

- ResearchGate. (2025). Acids and Bases in Ionic Liquids.

- Khan Academy. (n.d.). Acid–base titrations.

- ResearchGate. (2016). (PDF) Tetramethylammonium trifluoromethanesulfonate.

- Google Patents. (n.d.). EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Chemistry LibreTexts. (2023). Recrystallization.

- YouTube. (2020). Recrystallization.

- CymitQuimica. (n.d.). CAS 35895-69-3: tetraethylammonium trifluoromethane sulfonate.

- Organic Syntheses. (n.d.). [- Spiro[4.5]decan-1-one, 4-methoxy - Organic Syntheses Procedure].

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 35895-69-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. CAS 35895-69-3: tetraethylammonium trifluoromethane sulfon… [cymitquimica.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Khan Academy [khanacademy.org]

- 12. nbinno.com [nbinno.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. szabo-scandic.com [szabo-scandic.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. iolitec.de [iolitec.de]

- 17. mt.com [mt.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Tetraethylammonium Trifluoromethanesulfonate: A Technical Assessment of Hygroscopic Properties and Handling for High-Purity Applications

Abstract

This technical guide provides an in-depth analysis of the hygroscopic nature of tetraethylammonium trifluoromethanesulfonate (TEA-TfO), a quaternary ammonium salt with significant applications in electrochemistry and organic synthesis. While not aggressively hygroscopic, this document establishes that TEA-TfO exhibits a propensity to absorb atmospheric moisture, a critical consideration for researchers, scientists, and drug development professionals whose applications demand stringent anhydrous conditions. This guide synthesizes information from supplier specifications and established analytical methodologies to provide a comprehensive framework for understanding, quantifying, and mitigating the effects of water content in TEA-TfO. Detailed protocols for handling, storage, and water content determination via Karl Fischer titration are presented to ensure the integrity of high-purity applications.

Introduction: The Subtle but Critical Role of Water

This compound, with the chemical formula (C₂H₅)₄NCF₃SO₃, is a versatile organic salt valued for its thermal stability and utility as a phase transfer catalyst and supporting electrolyte.[1][2] Its performance in these roles, particularly in electrochemical applications where the presence of water can significantly alter conductivity and stability, is intrinsically linked to its purity.[2] A common, yet often overlooked, impurity in many ionic liquids and organic salts is water, which can be absorbed from the ambient atmosphere.[3]

This guide moves beyond a simple "yes or no" to the question of hygroscopicity, offering a nuanced, evidence-based perspective. The central thesis is that while TEA-TfO may be considered relatively stable, it is indeed susceptible to moisture absorption. This necessitates a proactive approach to handling and characterization to ensure experimental reproducibility and the successful development of moisture-sensitive applications.

Evidence of Hygroscopicity

A key indicator comes from product specifications which often list a maximum allowable water content. For instance, a prominent supplier specifies "≤2% water" as an impurity in their ≥98.0% purity grade of this salt.[4] This specification implicitly acknowledges that the compound can and does contain absorbed water.

Furthermore, storage and handling recommendations from suppliers consistently advise protecting the material from moisture. Phrases such as "sealed storage, away from moisture" and recommendations to "handle in a dry environment when possible" underscore the practical reality of its moisture sensitivity.[5] One supplier notes, "While relatively stable, this product should be protected from excessive moisture to maintain purity and performance."

The broader class of quaternary ammonium salts also provides contextual evidence. Related compounds are often explicitly classified as hygroscopic, requiring handling under inert gas atmospheres to prevent water absorption.

The following table summarizes the key properties of this compound:

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₀F₃NO₃S | [1] |

| Molecular Weight | 279.32 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystals | [1] |

| Melting Point | 160 - 163 °C | [1] |

| Purity (Typical) | ≥98% | [1] |

| Specified Water Content | ≤2% | [4] |

The Causality of Moisture Absorption in Ionic Salts

The tendency of ionic compounds like this compound to absorb water is rooted in the strong electrostatic interactions between the ions of the salt and the polar water molecules. The trifluoromethanesulfonate anion, in particular, can form hydrogen bonds with water. This interaction is often strong enough to draw water molecules from the atmosphere into the crystal lattice of the solid salt.

The logical relationship between the compound's properties and the need for careful handling can be visualized as follows:

Caption: Logical flow from inherent properties to handling requirements.

Self-Validating Protocol: Quantification of Water Content by Karl Fischer Titration

For applications where water content is a critical parameter, relying solely on the supplier's certificate of analysis is insufficient, as the material can absorb additional moisture during storage and handling. Therefore, in-house quantification of water content is essential. The gold standard for this measurement is Karl Fischer (KF) titration, a method renowned for its accuracy, speed, and selectivity for water.[6][7]

Principle of Karl Fischer Titration

The core of the KF reaction is the oxidation of sulfur dioxide by iodine in the presence of water:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I

This reaction consumes water in a 1:1 molar ratio with iodine. The endpoint of the titration is reached when all the water in the sample has reacted, and an excess of iodine is detected, typically by a platinum electrode sensor.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the water content of this compound using coulometric Karl Fischer titration, which is ideal for low water content.

Caption: Workflow for Karl Fischer titration of TEA-TfO.

Detailed Step-by-Step Methodology

-

System Preparation:

-

The Karl Fischer titrator, preferably a coulometric model for high accuracy at low moisture levels, should be set up according to the manufacturer's instructions.

-

The titration cell must be conditioned by running a pre-titration to consume any ambient moisture within the solvent, establishing a dry baseline.

-

-

Sample Handling:

-

All sample manipulations should be performed in a controlled, low-humidity environment, such as a nitrogen-filled glovebox or a desiccator.

-

Use dry glassware and spatulas to prevent the introduction of extraneous moisture.

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of this compound. The sample size will depend on the expected water content and the sensitivity of the instrument.

-

Quickly and carefully transfer the weighed sample into the KF titration vessel.

-

Seal the vessel and begin the titration. The sample will dissolve in the anhydrous solvent (often methanol-based), releasing the absorbed water.

-

The instrument will automatically titrate to the endpoint and provide a direct reading of the water content, typically in micrograms, which can then be converted to a weight percentage.

-

-

System Validation:

-

Periodically run a certified water standard to verify the accuracy and calibration of the KF titrator. This is a critical step for a self-validating system.

-

Practical Implications and Recommendations

The hygroscopic nature of this compound has direct consequences for its use in research and development.

-

In Electrochemistry: The presence of water can narrow the electrochemical window of the electrolyte, participate in unwanted side reactions at the electrode surfaces, and decrease the overall efficiency and lifespan of devices like batteries and supercapacitors.

-

In Organic Synthesis: As a phase transfer catalyst, its efficiency can be compromised by water, which may compete with the desired reactants or lead to hydrolysis of sensitive substrates.

Recommendations for Researchers:

-

Procurement and Storage: Upon receipt, store the compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel or phosphorus pentoxide). For long-term storage, consider vacuum sealing or storing inside an inert atmosphere glovebox.

-

Handling: When dispensing the salt, minimize its exposure to the ambient atmosphere. Use a glovebox for the most sensitive applications. If a glovebox is unavailable, work quickly and in a low-humidity environment.

-

Drying: If the material is suspected to have absorbed a significant amount of water, it can be dried under high vacuum at a temperature below its melting point (e.g., 60-80 °C) for several hours. The effectiveness of this drying process should be confirmed by Karl Fischer titration.

-

Routine Verification: For ongoing projects that rely on anhydrous conditions, it is best practice to periodically re-test the water content of the stored reagent.

Conclusion

References

-

ResearchGate. In Situ Determination of the Water Content of Ionic Liquids. [Link]

-

ChemBK. TETRAETHYLAMMONIUM TRIFLUOROMETHANESULPHONATE. [Link]

-

Frontiers in Chemistry. Utilizing Water Activity as a Simple Measure to Understand Hydrophobicity in Ionic Liquids. [Link]

-

ResearchGate. Water content of the ionic liquids under investigation. [Link]

-

Wikipedia. Ionic liquid. [Link]

-

LookChem. This compound. [Link]

-

Wikipedia. Karl Fischer titration. [Link]

-

PubMed. Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts. [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Tetraethylammonium Trifluoromethanesulfonate for Research and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for tetraethylammonium trifluoromethanesulfonate, a quaternary ammonium salt increasingly utilized as a phase transfer catalyst and supporting electrolyte in organic synthesis and electrochemical applications. Adherence to the procedures outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Understanding the Compound: Properties and Applications

This compound, with the chemical formula (C₂H₅)₄NCF₃SO₃, is a white to off-white crystalline solid. Its utility in the laboratory stems from its unique properties as an ionic liquid, including high thermal stability and a wide electrochemical window, making it a valuable component in battery and fuel cell research.[1] In the realm of drug development and organic synthesis, it serves as an effective phase transfer catalyst, enhancing reaction rates and yields.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₂₀F₃NO₃S | |

| Molecular Weight | 279.32 g/mol | |

| CAS Number | 35895-69-3 | |

| Melting Point | 160 - 163 °C | |

| Appearance | White to off-white or pale yellow crystals | |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, ketones) | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Hazard Classifications:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[3]

-

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The causality behind a robust safety protocol lies in a multi-layered defense against exposure. This begins with engineering controls and is reinforced by appropriate personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory when handling the solid powder or preparing solutions to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical barrier between the researcher and potential harm.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

-

Skin Protection:

-

Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Safe Handling and Storage: Proactive Measures for Accident Prevention

Proactive measures in handling and storage are paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Store under an inert atmosphere, as the compound may be air-sensitive.[4]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to provide a self-validating system for common laboratory procedures involving this compound.

Preparation of a 0.1 M Solution in Acetonitrile

This protocol details the preparation of 100 mL of a 0.1 M solution.

-

Calculation:

-

Molecular Weight (MW) = 279.32 g/mol

-

Desired Molarity (M) = 0.1 mol/L

-

Desired Volume (V) = 0.1 L

-

Mass (g) = MW x M x V = 279.32 g/mol x 0.1 mol/L x 0.1 L = 2.7932 g

-

-

Procedure:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Perform all weighing and solution preparation steps inside a certified chemical fume hood.

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully weigh out 2.7932 g of this compound.

-

Transfer the solid to a 100 mL volumetric flask.

-

Add approximately 50 mL of acetonitrile to the flask.

-

Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.

-

Once the solid is fully dissolved, add acetonitrile to the 100 mL mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Spill Cleanup Procedure

Immediate and appropriate response to a spill is crucial to mitigate hazards.

For a Small Spill (less than 1 gram):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep the absorbed material into a designated waste container.

-

Wipe the spill area with a damp cloth, and then clean with soap and water.

-

Place all contaminated materials, including gloves, into a sealed bag for hazardous waste disposal.

For a Large Spill (more than 1 gram):

-

Evacuate the immediate area and alert your supervisor and the institutional safety officer.

-

Restrict access to the spill area.

-

If safe to do so, and you are trained, follow the procedure for a small spill, taking extra precautions to avoid generating dust.

-

If there is any uncertainty, wait for trained emergency response personnel.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Collect all solid waste, including contaminated absorbent materials and PPE, in a clearly labeled, sealed container.

-

Collect all liquid waste in a labeled, sealed container designated for halogenated organic waste (if dissolved in a halogenated solvent) or non-halogenated organic waste as appropriate.

-

Do not dispose of this chemical down the drain.[2]

First Aid Measures: Emergency Response

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: A flowchart illustrating the safe handling workflow for this compound.

Conclusion

This compound is a valuable compound for scientific research and development. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively, fostering a secure and productive laboratory environment.

References

-

ChemBK. (2024). TETRAETHYLAMMONIUM TRIFLUOROMETHANESULPHONATE. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium trifluoromethanesulphonate. Retrieved from [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

RoCo Global. (n.d.). Triethylammonium trifluoromethanesulfonate, >99%. Retrieved from [Link]

-

Iolitec. (2017). Safety Data Sheet - Tetraethylammonium 1,1,2,2-tetrafluoroethanesulfonate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). Safety Data Sheet - Tetraethylammonium fluoride hydrate. Retrieved from [Link]

Sources

A Technical Guide to Tetraethylammonium Trifluoromethanesulfonate: A Superior Non-Oxidizing Supporting Electrolyte for Electrochemical Applications

This guide provides an in-depth technical overview of Tetraethylammonium Trifluoromethanesulfonate (TEA-OTf), focusing on its properties, preparation, and application as a high-stability, non-oxidizing supporting electrolyte for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Critical Role of the Supporting Electrolyte

In electrochemical analysis, the supporting electrolyte is a fundamental component that ensures the passage of current and minimizes solution resistance.[1] The ideal electrolyte is electrochemically silent within the potential range of interest, exhibiting a wide electrochemical stability window (ESW). This compound, (C₂H₅)₄N(CF₃SO₃), has emerged as a preferred choice due to the exceptional stability of its constituent ions.[2][3] The tetraethylammonium (TEA⁺) cation is a large, sterically hindered quaternary ammonium ion resistant to reduction, while the trifluoromethanesulfonate (triflate or OTf⁻) anion is famously robust against oxidation due to the strong electron-withdrawing nature of the trifluoromethyl group. This inherent stability translates to a broad ESW, enabling the study of redox processes at extreme potentials where common electrolytes like perchlorates or halides would decompose.[2][4]

Physicochemical and Electrochemical Properties

The efficacy of TEA-OTf stems from a favorable combination of physical and electrochemical characteristics. While comprehensive datasets for TEA-OTf are distributed throughout the literature, a comparative analysis with its close structural analogues—sharing the same TEA⁺ cation but with different fluoro-anions like tetrafluoroborate (BF₄⁻) and bis(trifluoromethanesulfonyl)imide (TFSI⁻)—provides a clear picture of its expected performance in common aprotic polar solvents like acetonitrile (ACN).[1][5][6]

Table 1: Comparative Physicochemical Properties of 1 M TEA-Based Electrolytes in Acetonitrile (ACN)

| Property | 1 M TEABF₄ in ACN | 1 M TEATFSI in ACN | 1 M TEA-OTf in ACN (Expected) |

|---|---|---|---|

| Ionic Conductivity (mS/cm at 20°C) | ~55-60 | ~45-50 | ~40-50 |

| Viscosity (mPa·s at 20°C) | ~0.95 | ~1.20 | ~1.1-1.3 |

| Electrochemical Window (V) | ~5.5 | > 6.0 | > 5.5 (Typically limited by solvent) |

| Anodic Stability Limit | High | Very High | Very High |

| Cathodic Stability Limit | High (Cation limited) | High (Cation limited) | High (Cation limited) |

Note: Data for TEABF₄ and TEATFSI are derived from experimental literature for comparative purposes.[1] The expected values for TEA-OTf are expert estimations based on the known properties of the triflate anion and TEA⁺ cation. The practical ESW is often limited by the solvent's stability.[7][8]

The Principle of Non-Oxidizing Stability

The wide anodic window of TEA-OTf is a direct consequence of the molecular structure of the triflate anion. The central sulfur atom is in its highest oxidation state (+6), and the three fluorine atoms are highly electronegative, pulling electron density away from the sulfur-oxygen bonds. This makes the anion exceptionally resistant to further oxidation.

Caption: Workflow for the purification of TEA-OTf by recrystallization.

Protocol: Preparation of a Standard 0.1 M Electrolyte Solution

This protocol details the preparation of a standard 0.1 M solution of TEA-OTf in acetonitrile, a common solvent for non-aqueous electrochemistry. [9] Materials:

-

Purified, dry TEA-OTf (from Protocol 4.1)

-

Anhydrous, HPLC-grade acetonitrile

-

Activated 3Å molecular sieves

-

Inert atmosphere glovebox or Schlenk line

Methodology:

-

Solvent Preparation: Dry the acetonitrile by passing it through a column of activated alumina or by refluxing over calcium hydride (CaH₂) followed by distillation under an inert atmosphere. Store the dried solvent over activated 3Å molecular sieves inside a glovebox. Causality: Water and other protic impurities are electroactive and can severely limit the practical electrochemical window. Rigorous drying is essential for trustworthy results. [10]2. Weighing: Inside an argon-filled glovebox, accurately weigh the required mass of purified TEA-OTf for a 0.1 M solution (Molar Mass = 279.32 g/mol ). [11]3. Dissolution: Transfer the weighed salt into a volumetric flask. Add the dried acetonitrile, cap, and sonicate or stir until the salt is fully dissolved. Add solvent to the calibration mark.

-

Storage: Store the final electrolyte solution in a tightly sealed container inside the glovebox. The solution should be clear and colorless. [4]

Protocol: Determination of the Electrochemical Stability Window (ESW)

This protocol uses cyclic voltammetry (CV) to determine the practical ESW of the prepared 0.1 M TEA-OTf/ACN electrolyte. [12] Setup:

-

Potentiostat: A standard electrochemical workstation.

-

Electrochemical Cell: A three-electrode cell suitable for the solvent volume. [13]* Working Electrode (WE): Glassy Carbon or Platinum disk electrode (polished to a mirror finish before use).

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ or a leak-free Ag/AgCl electrode. A ferrocene/ferrocenium (Fc/Fc⁺) couple can be used as an internal standard.

-

Counter Electrode (CE): Platinum wire or gauze.

-

Solution: The 0.1 M TEA-OTf/ACN solution prepared in Protocol 4.2.

Methodology:

-

Cell Assembly: Assemble the three-electrode cell inside the glovebox. Fill with the electrolyte solution, ensuring the electrodes are properly immersed.

-

Initial Scan (Anodic Limit):

-

Set the CV parameters: Start potential at the open-circuit potential (OCP), scan towards positive potentials. Set a vertex potential of +3.0 V vs. Ag/Ag⁺. Scan rate: 100 mV/s.

-

Run the scan. Observe the current response. The potential at which a sharp, irreversible increase in current occurs defines the anodic (oxidation) limit. This current corresponds to the oxidation of the triflate anion or, more likely, the solvent.

-

-

Second Scan (Cathodic Limit):

-

Reset the CV parameters: Start potential at OCP, scan towards negative potentials. Set a vertex potential of -3.0 V vs. Ag/Ag⁺. Scan rate: 100 mV/s.

-

Run the scan. The potential at which a sharp, irreversible increase in current is observed defines the cathodic (reduction) limit. This corresponds to the reduction of the TEA⁺ cation or the solvent.

-

-

Data Interpretation: The ESW is the potential difference between the anodic and cathodic limits, typically defined by a cutoff current density (e.g., 0.1 or 1 mA/cm²). A wide, featureless region between these limits confirms the purity and stability of the electrolyte.

Caption: Standard three-electrode setup for cyclic voltammetry experiments.

Safety and Handling